molecular formula C20H28N2O B072690 alpha-(sec-Butyl)-alpha-(2-(dimethylamino)ethyl)-1-naphthylacetamide CAS No. 1505-91-5

alpha-(sec-Butyl)-alpha-(2-(dimethylamino)ethyl)-1-naphthylacetamide

カタログ番号 B072690
CAS番号: 1505-91-5
分子量: 312.4 g/mol
InChIキー: BZQRMOJOFMIRFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha-(sec-Butyl)-alpha-(2-(dimethylamino)ethyl)-1-naphthylacetamide, commonly known as BND-1206, is a novel compound that has been studied for its potential use in treating various neurological disorders.

科学的研究の応用

BND-1206 has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.

作用機序

BND-1206 acts as a selective antagonist of the serotonin 5-HT6 receptor, which is involved in regulating cognitive function and mood. By blocking this receptor, BND-1206 can improve cognitive function and reduce symptoms of depression.

生化学的および生理学的効果

BND-1206 has been shown to improve cognitive function and memory in animal models. It has also been shown to reduce symptoms of depression and anxiety. Additionally, BND-1206 has neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation.

実験室実験の利点と制限

BND-1206 is a relatively new compound, and its full potential has not yet been explored. However, its selectivity for the serotonin 5-HT6 receptor makes it a promising candidate for further research. One limitation of BND-1206 is its relatively short half-life, which may limit its effectiveness in clinical settings.

将来の方向性

There are several future directions for research on BND-1206. One area of interest is its potential use in treating Alzheimer's disease, as it has been shown to improve cognitive function and memory in animal models. Additionally, further research is needed to fully understand the mechanism of action of BND-1206 and its potential use in treating other neurological disorders. Finally, the development of more potent and longer-lasting versions of BND-1206 may increase its effectiveness in clinical settings.

合成法

BND-1206 can be synthesized using a multistep process involving the reaction of 1-naphthylacetic acid with sec-butyl lithium, followed by the addition of 2-(dimethylamino)ethyl chloride. The resulting product is then purified using column chromatography to obtain BND-1206 in its pure form.

特性

CAS番号

1505-91-5

製品名

alpha-(sec-Butyl)-alpha-(2-(dimethylamino)ethyl)-1-naphthylacetamide

分子式

C20H28N2O

分子量

312.4 g/mol

IUPAC名

2-[2-(dimethylamino)ethyl]-3-methyl-2-naphthalen-1-ylpentanamide

InChI

InChI=1S/C20H28N2O/c1-5-15(2)20(19(21)23,13-14-22(3)4)18-12-8-10-16-9-6-7-11-17(16)18/h6-12,15H,5,13-14H2,1-4H3,(H2,21,23)

InChIキー

BZQRMOJOFMIRFL-UHFFFAOYSA-N

SMILES

CCC(C)C(CCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N

正規SMILES

CCC(C)C(CCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N

同義語

α-[2-(Dimethylamino)ethyl]-α-(1-methylpropyl)-1-naphthaleneacetamide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。